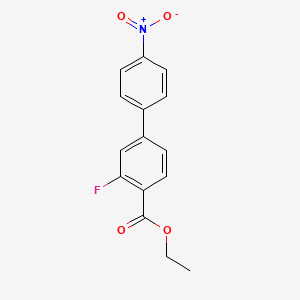

Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-4-(4-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO4/c1-2-21-15(18)13-8-5-11(9-14(13)16)10-3-6-12(7-4-10)17(19)20/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRJUSATYALLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742910 | |

| Record name | Ethyl 3-fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-65-6 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development

Retrosynthetic Analysis of Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate

A retrosynthetic analysis of the target molecule, this compound, suggests several viable disconnection points. The most logical primary disconnection is at the ester linkage, which breaks the molecule into 2-fluoro-4-(4-nitrophenyl)benzoic acid and ethanol (B145695). This is a standard and reliable transformation in organic synthesis.

A second key disconnection can be made at the biaryl C-C bond, which separates the fluorinated benzoic acid moiety from the nitrophenyl group. This leads to two key synthons: a 2-fluoro-4-halobenzoic acid derivative and a 4-nitrophenyl boronic acid or a similar organometallic reagent. This approach falls under the well-established category of cross-coupling reactions.

The synthesis would therefore involve the formation of the biaryl linkage followed by esterification, or vice versa. The choice between these two sequences would depend on factors such as the availability and reactivity of starting materials, and the compatibility of functional groups in each step.

Established Synthetic Pathways for Substituted Benzoate (B1203000) Esters

The synthesis of substituted benzoate esters like this compound can be achieved through several established methods.

Classical Esterification Reactions (e.g., Fischer Esterification)

Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. organic-chemistry.org The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. organic-chemistry.org This can be accomplished by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism involves protonation of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. numberanalytics.com The alcohol then acts as a nucleophile, attacking the protonated carbonyl to form a tetrahedral intermediate. numberanalytics.com After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst. numberanalytics.com

For the synthesis of this compound, the corresponding 2-fluoro-4-(4-nitrophenyl)benzoic acid would be reacted with an excess of ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid. numberanalytics.comnumberanalytics.com Microwave-assisted organic synthesis (MAOS) has also been shown to be an effective method for Fischer esterification, often leading to reduced reaction times and improved yields. researchgate.netacademicpublishers.org For instance, the synthesis of ethyl-4-fluoro-3-nitro benzoate has been achieved in good yield using a single-mode microwave. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling for Diaryls)

The Suzuki-Miyaura coupling is a powerful and versatile transition metal-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is particularly well-suited for the synthesis of biaryl compounds. libretexts.org

The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com In the first step, a palladium(0) catalyst oxidatively adds to the organic halide. This is followed by transmetalation, where the organic group from the organoboron species is transferred to the palladium complex. Finally, reductive elimination of the two organic groups from the palladium center forms the desired product and regenerates the palladium(0) catalyst. libretexts.orgyoutube.com

In the context of synthesizing this compound, a Suzuki-Miyaura coupling could be employed to form the central biaryl bond. This would involve the reaction of a 4-halobenzoate ester, such as ethyl 2-fluoro-4-bromobenzoate, with 4-nitrophenylboronic acid. Alternatively, the coupling could be performed between 2-fluoro-4-halobenzoic acid and 4-nitrophenylboronic acid, followed by esterification of the resulting biaryl carboxylic acid. The choice of substrates is critical, and the reactivity of the halide typically follows the order I > Br > OTf >> Cl > F. libretexts.org The presence of electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition. libretexts.org

Multi-Step Synthesis from Precursors (e.g., Halogenated Benzoic Acid Derivatives)

A common strategy for the synthesis of complex molecules is to build them up from simpler, readily available precursors through a series of reactions. For this compound, a plausible multi-step synthesis could start from a halogenated benzoic acid derivative.

For example, one could start with 2-fluoro-4-bromobenzoic acid. The first step would be a Suzuki-Miyaura coupling with 4-nitrophenylboronic acid to form 2-fluoro-4-(4-nitrophenyl)benzoic acid. This intermediate would then be subjected to Fischer esterification with ethanol to yield the final product.

An alternative route could involve the esterification of 2-fluoro-4-bromobenzoic acid to give ethyl 2-fluoro-4-bromobenzoate first. This would then be followed by the Suzuki-Miyaura coupling with 4-nitrophenylboronic acid to afford the target molecule. The order of these steps can be crucial and may be influenced by the compatibility of the reaction conditions with the functional groups present in the intermediates.

Optimization of Reaction Conditions for Improved Efficiency and Yield

The efficiency and yield of the synthetic pathways described above can be significantly influenced by various reaction parameters.

Solvent Effects and Temperature Control

Fischer Esterification:

The choice of solvent in Fischer esterification can impact the reaction rate and equilibrium. numberanalytics.com Protic solvents can enhance the reaction rate by stabilizing the protonated carboxylic acid, while aprotic solvents may slow the reaction but can improve selectivity. numberanalytics.com Non-polar solvents can aid in the separation of the final ester product. numberanalytics.com In many cases, an excess of the alcohol reactant itself serves as the solvent.

Temperature is a critical factor; increasing the temperature generally accelerates the reaction rate. numberanalytics.comnumberanalytics.com However, excessively high temperatures can lead to the formation of unwanted byproducts. numberanalytics.com For microwave-assisted esterifications, temperatures between 130–150°C have been found to be optimal for achieving high yields of substituted ethyl benzoates. researchgate.net

Suzuki-Miyaura Coupling:

Temperature control is also vital for the success of Suzuki-Miyaura couplings. While some reactions can proceed at room temperature, many require heating to achieve reasonable reaction rates. nih.gov However, elevated temperatures can sometimes lead to side reactions, such as protodeboronation of the boronic acid. nih.gov Therefore, fine-tuning the temperature profile is often necessary to maximize the yield of the desired product. researchgate.netrsc.org The development of highly active catalyst systems has enabled some Suzuki-Miyaura couplings to be performed at lower temperatures. libretexts.org

Data Tables

Table 1: Influence of Temperature on Fischer Esterification Yield

| Temperature (°C) | Reaction Time (min) | Yield of Ethyl-4-fluoro-3-nitro benzoate (%) |

| 100 | 15 | Lower |

| 130 | 15 | Optimized |

| 150 | 15 | High, but potential for byproducts |

This table is illustrative and based on general principles of Fischer esterification optimization. Specific yields for the target compound may vary.

Table 2: Common Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Application |

| Pd(OAc)₂ | SPhos | Coupling of heteroaryl boronic acids and vinyl chlorides |

| Pd(OAc)₂ | BINAP | Regioselective coupling of allylic carbonates with arylboronic acids |

| Pd/LDH | Cyclodextrin | Aqueous room temperature coupling of bromoarenes and iodoarenes |

| Pd–Fe@Fe₃O₄ | None | Ligand-free coupling of aryl bromides and iodides |

This table provides examples of catalyst systems used in Suzuki-Miyaura reactions and is not an exhaustive list.

Catalyst Selection and Loading

The efficacy of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and its associated ligands. The selection of the catalytic system is crucial for achieving high yields and reaction rates, especially when dealing with sterically hindered or electronically demanding substrates. For the synthesis of biaryl compounds, a variety of palladium catalysts have been successfully employed. nih.gov

Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), are classic catalysts for this transformation. rsc.org Alternatively, palladium(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)2) or palladium(II) chloride (PdCl2) are often used in combination with phosphine (B1218219) ligands. acs.org The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging couplings, bulky and electron-rich phosphine ligands, such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), have shown exceptional activity, allowing for reactions to proceed at low catalyst levels and even at room temperature for some substrates. nih.gov

The catalyst loading is another critical parameter that is optimized to balance reaction efficiency with cost and ease of purification. While higher catalyst loadings can lead to faster reactions, they also increase costs and the potential for metal contamination in the final product. nih.gov Research in Suzuki-Miyaura catalysis often focuses on developing highly active catalysts that can be used at very low loadings, sometimes as low as 0.001 mol %. nih.gov For many standard applications, catalyst loadings in the range of 1-5 mol% are common. nih.gov In the context of synthesizing substituted biaryls, including those with nitro groups, palladium catalysts like Pd(OH)2 have also been utilized. nih.gov

Below is a table summarizing various palladium catalysts and typical loading ranges reported for Suzuki-Miyaura cross-coupling reactions of aryl halides with arylboronic acids, which are representative of the conditions that would be applicable to the synthesis of this compound.

Table 1: Representative Palladium Catalysts and Loadings for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Applicable Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)2 | PCy3 | 1-2 | Aryl Triflates | acs.org |

| Pd2(dba)3 | P(t-Bu)3 | 1-2 | Aryl Chlorides | acs.org |

| Pd(OH)2 | None | 5 | Aryl Halides | nih.gov |

| PdCl2(dppf)·CH2Cl2 | dppf | 3 | Aryl Bromides | nih.gov |

| Pd(PPh3)4 | PPh3 | 1-5 | Aryl Halides | rsc.org |

| Pd(OAc)2 | SPhos | 0.5-2 | Aryl Halides | nih.gov |

Purification Techniques for Synthetic Intermediates and Final Product

The purification of the synthetic intermediates and the final product, this compound, is essential to obtain a compound of high purity. The choice of purification method depends on the physical properties of the compounds and the nature of the impurities.

Purification of Intermediates:

The primary intermediate for the Suzuki-Miyaura coupling would be a halogenated precursor, such as ethyl 2-fluoro-4-bromobenzoate. These intermediates are typically purified by standard techniques such as distillation if they are liquids, or recrystallization if they are solids. Column chromatography over silica (B1680970) gel is also a common method for removing impurities.

For the other key intermediate, 4-nitrophenylboronic acid, commercial sources usually provide it in sufficient purity. If synthesized, it can be purified by recrystallization from water or an aqueous solvent mixture.

Purification of the Final Product:

Following the Suzuki-Miyaura coupling reaction, the crude this compound will be present in a mixture containing the catalyst residues, inorganic salts from the base used in the reaction, and potentially side products. The initial workup typically involves an extraction procedure. The reaction mixture is often diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt such as magnesium sulfate, and concentrated under reduced pressure. google.com

The crude product is then subjected to further purification. The two most common methods for purifying biaryl compounds are recrystallization and column chromatography.

Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. For biaryl compounds, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like hexane (B92381) and ethyl acetate. jru.edu.in

Column Chromatography: This technique is highly effective for separating compounds with different polarities. For biaryl compounds, silica gel is a common stationary phase. The mobile phase, a solvent or a mixture of solvents, is chosen to achieve good separation between the desired product and any impurities. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate, is often used to elute the compounds from the column. nih.gov High-Performance Liquid Chromatography (HPLC) can be used for both analytical assessment of purity and for preparative purification. scribd.com

The table below outlines common purification techniques applicable to the intermediates and the final product.

Table 2: Purification Techniques for Synthetic Intermediates and Final Product

| Compound Type | Purification Method | Solvents/Materials | Impurities Removed | Reference |

|---|---|---|---|---|

| Halogenated Benzoate Ester (Intermediate) | Distillation | - | Volatile impurities | google.com |

| Halogenated Benzoate Ester (Intermediate) | Column Chromatography | Silica gel, Hexane/Ethyl Acetate | Non-volatile organic impurities | google.com |

| Arylboronic Acid (Intermediate) | Recrystallization | Water, Ethanol | Inorganic salts, organic byproducts | nih.gov |

| Biaryl Ester (Final Product) | Extraction | Ethyl Acetate, Water, Brine | Inorganic salts, water-soluble impurities | google.com |

| Biaryl Ester (Final Product) | Recrystallization | Ethanol, Methanol | Isomers, starting materials | jru.edu.in |

| Biaryl Ester (Final Product) | Column Chromatography | Silica gel, Hexane/Ethyl Acetate | Catalyst residues, closely related byproducts | nih.gov |

Exploration of Novel Synthetic Strategies for the Compound

While the Suzuki-Miyaura coupling is a robust method, research continues to explore novel synthetic strategies that offer improvements in terms of efficiency, cost, and environmental impact.

One area of innovation is the development of alternative catalysts . While palladium has been the dominant metal, there is growing interest in using more earth-abundant and less expensive metals like nickel. nih.gov Nickel catalysts, such as (PPh2Me)2NiCl2, have been developed for Suzuki-Miyaura couplings and have shown promise for reactions involving heteroaryl boronic esters under mild conditions. rsc.org Another approach involves the use of ligand-free catalytic systems , which simplifies the reaction setup and reduces costs. researchgate.net These systems often utilize palladium nanoparticles or palladium on a solid support, which can also facilitate catalyst recovery and reuse. researchgate.net

The development of greener reaction conditions is another key focus. This includes the use of more environmentally benign solvents. For instance, Suzuki-Miyaura reactions have been successfully carried out in ethanol or even in water, which reduces the reliance on volatile organic solvents. rsc.orgnih.gov

Furthermore, alternative coupling partners to boronic acids are being explored. Aryl trihydroxyborate salts have been shown to be effective in ligand-free, on-water Suzuki-Miyaura reactions at ambient temperature. rsc.org

Another novel strategy involves a departure from cross-coupling reactions altogether. For instance, the synthesis of fluorinated benzoic acids can be achieved through nucleophilic fluorination of precursors like 1-arylbenziodoxolones. arkat-usa.orgresearchgate.net While this would represent a different disconnection approach, it highlights the ongoing efforts to develop new bond-forming methodologies that could potentially be adapted for the synthesis of this compound.

Finally, flow chemistry presents a modern approach to synthesis that can offer improved safety, efficiency, and scalability. The synthesis of related biphenyl (B1667301) compounds has been achieved using flow reactors, which allow for precise control over reaction parameters and can lead to higher yields and purities.

Chemical Reactivity and Mechanistic Investigations of Transformations

Reactivity of the Ester Functional Group

The ester functional group is a primary site for nucleophilic acyl substitution. Its reactivity is significantly influenced by the electronic character of the substituents on the benzoate (B1203000) ring.

Ester Hydrolysis: Kinetics and Mechanism under Acidic and Basic Conditions

The hydrolysis of an ester to its corresponding carboxylic acid and alcohol is a fundamental reaction that can be catalyzed by either acid or base.

Under basic conditions , the hydrolysis proceeds via a saponification mechanism. The rate-determining step involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate anion. The presence of the electron-withdrawing 4-nitrophenyl group at the C4 position and the fluoro group at the C2 position of the benzoate ring enhances the electrophilicity of the carbonyl carbon. This electronic effect increases the rate of nucleophilic attack. Specifically, nitro substituents are known to accelerate the rate of basic hydrolysis of ethyl benzoates. chempedia.info While the 2-fluoro substituent also contributes an inductive electron-withdrawing effect, its placement at the ortho position can introduce steric hindrance, which might slightly counteract the rate acceleration. chempedia.info Studies on substituted ethyl benzoates show that electron-withdrawing groups generally increase the hydrolysis rate. chempedia.inforsc.org

The kinetics of hydrolysis can be systematically studied to quantify the electronic effects of the substituents. A comparison with related substituted ethyl benzoates demonstrates the significant rate enhancement provided by electron-withdrawing groups.

Table 1: Representative Kinetic Data for Basic Hydrolysis of Substituted Ethyl Benzoates

| Substituent on Ethyl Benzoate | Relative Rate of Hydrolysis (approx.) | Electronic Effect |

| H | 1 | Reference |

| 4-Nitro | ~100-200 | Strong Electron-Withdrawing |

| 4-Methoxy | ~0.1 | Electron-Donating |

| 2-Nitro | ~50-100 | Strong Electron-Withdrawing, Steric Hindrance |

| 2-Fluoro-4-(4-nitrophenyl) | Predicted High | Strong Electron-Withdrawing |

Note: The data are generalized from studies on substituted ethyl benzoates to illustrate trends. chempedia.infosemanticscholar.org The value for Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate is a qualitative prediction based on these trends.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. ucla.edu This reaction can be catalyzed by either acids (e.g., sulfuric acid) or bases (e.g., sodium alkoxide). ucla.eduorganic-chemistry.org For this compound, reaction with various alcohols (R-OH) would yield a new ester, Mthis compound, and ethanol (B145695).

The general reaction is: C₆H₄(F)COOCH₂CH₃ + R-OH ⇌ C₆H₄(F)COOR + CH₃CH₂OH

Table 2: Examples of Transesterification Reactions

| Reactant Alcohol | Product Ester | Catalyst Example |

| Methanol | Mthis compound | H₂SO₄ (acid) or NaOCH₃ (base) |

| Isopropanol | Isopropyl 2-fluoro-4-(4-nitrophenyl)benzoate | H₂SO₄ (acid) or NaOCH(CH₃)₂ (base) |

| Benzyl alcohol | Benzyl 2-fluoro-4-(4-nitrophenyl)benzoate | H₂SO₄ (acid) or NaOCH₂Ph (base) |

| tert-Butanol | tert-Butyl 2-fluoro-4-(4-nitrophenyl)benzoate | Acid catalysis (base may cause elimination) |

Transformations Involving the Nitro Group

The nitro group is a versatile functional group, primarily known for its ability to be reduced to an amino group, which is a key precursor for a wide array of further chemical modifications.

Reduction to Amino Derivatives (e.g., Catalytic Hydrogenation, Chemical Reduction)

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations for this class of compounds. acs.org This conversion proceeds through nitroso and hydroxylamine (B1172632) intermediates. acs.orgnih.gov Several methods are available to achieve this transformation with high efficiency.

Catalytic Hydrogenation: This is a widely used industrial method. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. wikipedia.org The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297) under varying pressures of hydrogen. researchgate.net Care must be taken as these reactions can be highly exothermic, and accumulation of the hydroxylamine intermediate can pose a safety risk under certain conditions. mt.comgoogle.com

Chemical Reduction: This approach uses metals in acidic media. masterorganicchemistry.com A classic example is the use of tin (Sn) or iron (Fe) powder with hydrochloric acid (HCl). masterorganicchemistry.com These methods are robust and effective, though the workup procedure to remove metal salts can be more complex than in catalytic hydrogenations. Other reagents like sodium hydrosulfite or tin(II) chloride can also be employed. wikipedia.org

The product of this reduction is Ethyl 4-(4-aminophenyl)-2-fluorobenzoate .

Table 3: Comparison of Common Methods for Nitro Group Reduction

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | Ethanol/Methanol solvent, RT-50°C, 1-5 atm H₂ | Clean reaction, high yield, easy product isolation | Catalyst cost, potential for catalyst poisoning, safety with H₂ |

| Metal/Acid Reduction | Fe, HCl (or Sn, HCl) | Ethanol/Water solvent, reflux | Inexpensive, highly effective | Stoichiometric metal waste, acidic workup required |

| Transfer Hydrogenation | Hydrazine, Pd/C | Ethanol solvent, RT-reflux | Avoids use of H₂ gas | Hydrazine is toxic |

Subsequent Derivatization of the Aromatic Amino Group

The resulting aromatic amine, Ethyl 4-(4-aminophenyl)-2-fluorobenzoate, is a valuable intermediate. google.com The amino group can undergo numerous reactions to create a diverse range of derivatives.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. For instance, reaction with acetyl chloride would yield Ethyl 4-(4-acetamidophenyl)-2-fluorobenzoate. Derivatization with reagents like pentafluoropropionic anhydride (B1165640) is also used for analytical purposes. who.int

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) converts the primary amino group into a diazonium salt. This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions (e.g., -Cl, -Br, -CN) or other transformations (e.g., -OH, -F, -H).

Alkylation/Arylation: The amino group can be alkylated or arylated, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination or Buchwald-Hartwig amination, are often preferred for arylation.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Phenyl Ring

The fluorine atom on the first phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In this compound, the entire 4-(4-nitrophenyl)benzoate moiety acts as a powerful electron-withdrawing group, activating the C-F bond towards nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. wikipedia.org First, a nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is delocalized onto the electron-withdrawing substituent. In the second, faster step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. nih.gov Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic. stackexchange.com

A variety of nucleophiles can displace the fluoride (B91410), leading to a range of substituted biphenyl (B1667301) derivatives.

Table 4: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Product |

| Methoxide (B1231860) | Sodium methoxide (NaOCH₃) | Ethyl 2-methoxy-4-(4-nitrophenyl)benzoate |

| Amine | Ammonia (NH₃) or Benzylamine | Ethyl 2-amino-4-(4-nitrophenyl)benzoate or Ethyl 2-(benzylamino)-4-(4-nitrophenyl)benzoate |

| Thiolate | Sodium thiophenoxide (NaSPh) | Ethyl 2-(phenylthio)-4-(4-nitrophenyl)benzoate |

| Hydroxide | Sodium hydroxide (NaOH) | Ethyl 2-hydroxy-4-(4-nitrophenyl)benzoate |

Investigation of Fluorine Displacement by Various Nucleophiles (e.g., Amines, Thiols)

The most prominent reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) of the fluorine atom. The fluorine is positioned ortho to an electron-withdrawing ethyl ester group and para to a powerful electron-withdrawing nitro group on the phenyl substituent. This arrangement strongly polarizes the C-F bond and stabilizes the intermediate formed during nucleophilic attack, making fluorine an excellent leaving group.

The displacement of activated fluorine atoms by nucleophiles such as amines and thiols is a well-established transformation. semanticscholar.orgnih.gov In a related system, 1-(2-aminophenylethane)-2-fluoro-4,5-dinitrobenzene, the fluorine atom is readily displaced by a thiol nucleophile, followed by the displacement of a nitro group, demonstrating the high reactivity of the activated C-F bond. nih.gov

For this compound, reactions with primary or secondary amines would proceed readily, often in a polar aprotic solvent like DMSO, to yield the corresponding 2-amino-4-(4-nitrophenyl)benzoate derivatives. Similarly, thiols, typically in the presence of a non-nucleophilic base to form the more potent thiolate anion, would displace the fluorine to form 2-thioether-substituted benzoates.

Table 1: Representative SNAr Reactions on Activated Fluoroarenes This table presents data from analogous systems to illustrate the expected reactivity of this compound.

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| 1-Fluoro-2,4-dinitrobenzene | Aniline | Acetonitrile | 2,4-Dinitrodiphenylamine | Quantitative | researchgate.net |

| 5-Fluoro-2-nitroaniline | Thiophenol | Sodium Carbonate | 5-(Phenylthio)-2-nitroaniline | High | semanticscholar.org |

| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | K₂CO₃, DMF | Dibenzo[b,k] researchgate.netnih.govyoutube.comrasayanjournal.co.intetraoxacyclododecine derivative | 85% | nih.gov |

Mechanistic Studies of SNAr Reactions and Substituent Effects

The SNAr reaction of this compound proceeds via a classical two-step addition-elimination mechanism. nih.govlibretexts.org

Addition Step: The nucleophile attacks the carbon atom bearing the fluorine. This is possible due to the carbon's electrophilic character, induced by the attached electron-withdrawing groups. This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-ester and the para-nitrophenyl (B135317) group, providing significant stabilization. libretexts.org

Elimination Step: The aromaticity is restored by the expulsion of the fluoride leaving group.

Substituent Effects (Hammett and Yukawa-Tsuno Analysis): In reactions of analogous 2-chloro-4-nitrophenyl X-substituted-benzoates with amines, Hammett plots (log k vs. σ) were found to be nonlinear. However, excellent linear correlations were achieved using the Yukawa-Tsuno equation. koreascience.kr This indicates that the nonlinear Hammett plots are not due to a change in the rate-determining step but are caused by through-conjugation, where an electron-donating substituent (X) on the non-reacting benzoyl moiety stabilizes the ground state of the substrate via resonance. For this compound, the fixed 4-nitro substituent on the phenyl group at C4 provides strong, consistent activation.

Mechanism and Rate-Determining Step (Brønsted Analysis): Brønsted plots (log k vs. pKa of the nucleophile) for the aminolysis of related substrates are often curved. koreascience.krkoreascience.kr A downward-curving plot for the reaction of 2-chloro-4-nitrophenyl benzoate with a series of primary amines indicates a change in the rate-determining step (RDS). koreascience.kr

For weakly basic amines, the second step (expulsion of the leaving group, k₂) is the RDS.

For strongly basic amines, the first step (nucleophilic attack, k₁) becomes rate-determining.

This mechanistic pathway is fully expected for this compound.

Table 2: Kinetic Data for Aminolysis of 2-Chloro-4-nitrophenyl Benzoate (Analogous System) Data from the reaction of 2-Chloro-4-nitrophenyl Benzoate with primary amines in 80% H₂O/20% DMSO at 25.0 °C. This illustrates the principles applicable to the target compound.

| Amine Nucleophile | pKₐ | Rate Constant (kₙ, M⁻¹s⁻¹) |

| Hydrazine | 8.21 | 6.62 |

| Glycylglycine | 8.25 | 0.138 |

| Glycine ethyl ester | 7.66 | 0.0515 |

| Source: Adapted from kinetic studies on analogous benzoate esters. koreascience.kr |

Potential for Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the π-system of the benzene (B151609) ring. libretexts.org The feasibility of this reaction is highly dependent on the electronic nature of the substituents already present on the ring.

Both aromatic rings in this compound are strongly deactivated towards EAS.

Ring A (Fluoro-benzoate ring): This ring contains a fluorine atom (weakly deactivating), an ethyl ester group (strongly deactivating, meta-directing), and a 4-nitrophenyl group (strongly deactivating).

Ring B (Nitrophenyl ring): This ring contains a nitro group (very strongly deactivating, meta-directing).

The presence of multiple, powerful electron-withdrawing groups drastically reduces the nucleophilicity of the aromatic rings, making them highly resistant to attack by electrophiles such as nitronium (NO₂⁺) or bromonium (Br⁺) ions under standard conditions. youtube.comyoutube.com Attempting reactions like nitration or halogenation would require extremely harsh conditions, which would likely lead to decomposition rather than the desired substitution. Therefore, the potential for productive electrophilic aromatic substitution on either ring of the molecule is considered negligible.

Chemo- and Regioselectivity in Multi-Functionalized Reaction Pathways

Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the preferential reaction at one position over others. In this compound, these concepts are central to predicting reaction outcomes.

Chemoselectivity: The molecule presents three primary sites for nucleophilic attack:

The C-F bond on the first aromatic ring (SNAr).

The ester carbonyl carbon (acylation/hydrolysis).

The nitro group (reduction).

In reactions with strong nucleophiles like amines or thiolates, the SNAr pathway at the C-F bond is overwhelmingly favored. The C-F bond is highly activated for substitution, as detailed in section 3.3.1. While ester hydrolysis or aminolysis can occur, these reactions typically require more forcing conditions (e.g., strong acid/base catalysis, high temperatures) compared to the facile SNAr reaction. Reduction of the nitro group, typically with reagents like H₂/Pd, SnCl₂, or Na₂S₂O₄, is a distinct pathway that generally does not compete with nucleophilic substitution unless a nucleophile with strong reducing properties is chosen.

Regioselectivity:

In SNAr: The only viable leaving group for SNAr is the fluorine atom. The C-H and C-C bonds are inert to substitution. Therefore, nucleophilic attack is regioselectively confined to the C2 position, leading to displacement of the fluoride.

In potential EAS: If EAS were to occur on the fluoro-benzoate ring, the directing effects of the substituents would compete. The ester group directs meta (to C3 and C5), while the fluorine directs ortho/para (to C3 and C5). However, as the reaction is not practically feasible, this remains a theoretical consideration. On the nitrophenyl ring, any substitution would be directed to the meta positions relative to the nitro group.

In sequential reactions, the regioselectivity can be controlled. For instance, in a related dinitro-fluoro system, a thiol first displaces the fluorine, and subsequently, a second nucleophile displaces one of the nitro groups, with the regioselectivity of the second step determined by the electronic activation provided by the newly installed thioether. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the exact arrangement of atoms in a crystalline solid. Although a crystal structure for Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate has not been publicly reported, we can infer its likely solid-state conformation and interactions from studies on similar molecules.

The conformation of this compound is largely defined by the dihedral angles between the two phenyl rings and the orientation of the ethyl ester and nitro groups. In related structures, such as 2-(4-nitrophenyl)-2-oxoethyl benzoate (B1203000), the two aromatic rings are observed to be nearly coplanar, with a small dihedral angle between them. For this compound, a similar near-coplanar arrangement of the two phenyl rings can be anticipated to maximize π-system conjugation. The planarity would, however, be influenced by the steric hindrance introduced by the fluorine atom at the 2-position of the benzoate ring.

The central ester group is generally planar. The orientation of the ethyl group relative to the benzoate ring and the nitro group relative to its phenyl ring are other key conformational features. In the crystal structure of 4-formyl-2-nitrophenyl benzoate, the nitro group is noted to be twisted out of the plane of the benzene (B151609) ring. A similar out-of-plane orientation for the nitro group in this compound is plausible to alleviate steric strain.

The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions are expected to play a role.

C-H···O Bonds: Hydrogen bonds involving carbon as a donor (C-H) and an oxygen atom as an acceptor are common in crystal packing. In the case of Ethyl 4-fluoro-3-nitrobenzoate, intermolecular C-H···O interactions lead to the formation of dimers. Similar interactions are anticipated for this compound, likely involving the oxygen atoms of the nitro and ester groups.

π-π Stacking: The presence of two aromatic rings suggests that π-π stacking interactions will be a significant feature of the crystal packing. These interactions, where the electron clouds of adjacent aromatic rings interact, are a common feature in nitro-containing aromatic compounds. Offset stacking arrangements are common to minimize electrostatic repulsion.

Single-crystal X-ray diffraction would be instrumental in unambiguously determining the orientation of the nitro group. While it is predicted to be slightly twisted out of the phenyl ring plane due to steric factors, the precise angle of this torsion would be definitively established through crystallographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment. Based on analogous compounds, the following proton chemical shifts can be predicted. The protons on the nitrophenyl ring are expected to appear as two doublets in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the electron-withdrawing effect of the nitro group. The protons on the fluoro-substituted benzoate ring would also appear in the aromatic region, with their chemical shifts and coupling patterns influenced by both the fluorine and the nitrophenyl substituents. The ethyl ester group would give rise to a quartet for the methylene (B1212753) (-CH₂-) protons around δ 4.4 ppm and a triplet for the methyl (-CH₃) protons around δ 1.4 ppm.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (nitrophenyl) | 8.3 - 8.5 | d |

| Aromatic-H (nitrophenyl) | 7.7 - 7.9 | d |

| Aromatic-H (benzoate) | 7.9 - 8.1 | m |

| Aromatic-H (benzoate) | 7.3 - 7.5 | m |

| -OCH₂CH₃ | 4.3 - 4.5 | q |

| -OCH₂CH₃ | 1.3 - 1.5 | t |

This is a predicted spectrum and has not been experimentally verified.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 164-166 ppm. The aromatic carbons will appear in the δ 110-150 ppm region. The carbon attached to the fluorine atom will show a large C-F coupling constant. The carbons of the ethyl group will appear in the upfield region, with the -OCH₂- carbon around δ 62 ppm and the -CH₃ carbon around δ 14 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 164 - 166 |

| Aromatic C-NO₂ | 148 - 150 |

| Aromatic C-F | 160 - 163 (d) |

| Aromatic C-H | 115 - 135 |

| Aromatic C (quaternary) | 130 - 155 |

| -OCH₂CH₃ | 61 - 63 |

| -OCH₂CH₃ | 14 - 15 |

This is a predicted spectrum and has not been experimentally verified.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Through-Bond Coupling

Given the presence of a single fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for characterizing this compound. The ¹⁹F nucleus possesses a spin of I=½ and is 100% naturally abundant, offering high sensitivity comparable to that of proton NMR. nih.gov A key advantage of ¹⁹F NMR is its wide chemical shift range, which makes the fluorine signal highly sensitive to its immediate electronic environment, and the absence of background signals in typical organic analysis. nih.govrsc.org

For this molecule, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides insight into the electronic effects of the adjacent ester and biphenyl (B1667301) groups. The signal would not be a simple singlet; instead, it would exhibit splitting patterns due to through-bond J-coupling with nearby protons. Specifically, coupling would be anticipated with the proton at the C3 position (a three-bond coupling, ³JF-H) and the proton at the C5 position (a three-bond coupling, ³JF-H). These couplings would likely result in the fluorine signal appearing as a triplet or a doublet of doublets, depending on the relative magnitudes of the coupling constants.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Stereochemistry

While 1D NMR (¹H and ¹³C) provides initial data, a complete and unambiguous assignment of every atom in this compound requires advanced 2D NMR experiments.

COSY (Correlation Spectroscopy): This proton-detected experiment identifies protons that are coupled to each other. rsc.org For the target molecule, COSY would reveal correlations between the methyl and methylene protons of the ethyl group. It would also show correlations between adjacent protons on each of the aromatic rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. rsc.org By analyzing the HSQC spectrum, each proton signal can be definitively linked to its corresponding carbon atom in both the aromatic rings and the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons that are two or three bonds apart. rsc.org For instance, HMBC would show a correlation from the methylene protons (-CH₂-) of the ethyl group to the carbonyl carbon (C=O) of the ester. Critically, it would also show correlations between protons on one phenyl ring and carbons on the other, confirming the C4-C1' biphenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is particularly valuable for determining the preferred conformation around the biphenyl linkage. Cross-peaks between protons on the fluorene-bearing ring and the nitro-bearing ring would confirm their spatial proximity and help to define the dihedral angle between the two rings. researchgate.net

The combined data from these 2D NMR experiments would allow for the definitive assignment of all proton and carbon signals, as presented in the hypothetical data table below.

| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Ethyl -CH₃ | ~1.4 (triplet) | ~14 | COSY to -CH₂-; HMBC to -CH₂- and C=O |

| Ethyl -CH₂- | ~4.4 (quartet) | ~62 | COSY to -CH₃; HMBC to -CH₃ and C=O |

| Carbonyl C=O | - | ~164 | HMBC from -CH₂- and H-3 |

| C-1 | - | Quaternary | HMBC from H-3, H-5 |

| C-2 | - | Quaternary (C-F) | HMBC from H-3 |

| C-3 | ~7.8 | Aromatic CH | COSY to H-5; HMBC to C-1, C-5, C=O |

| C-4 | - | Quaternary | HMBC from H-3, H-5, H-2'/6' |

| C-5 | ~7.9 | Aromatic CH | COSY to H-3; HMBC to C-1, C-4 |

| C-6 | ~8.1 | Aromatic CH | HMBC to C-2, C-4 |

| C-1' | - | Quaternary | HMBC from H-2'/6', H-3'/5' |

| C-2'/C-6' | ~7.8 (doublet) | Aromatic CH | COSY to H-3'/5'; HMBC to C-4, C-4' |

| C-3'/C-5' | ~8.3 (doublet) | Aromatic CH | COSY to H-2'/6'; HMBC to C-1', C-4' |

| C-4' | - | Quaternary (C-NO₂) | HMBC from H-2'/6', H-3'/5' |

Dynamic NMR Studies for Conformational Analysis in Solution

Substituted biphenyl compounds are known to exhibit a phenomenon called atropisomerism, where rotation around the single bond connecting the two aryl rings is hindered. libretexts.org This restricted rotation arises from steric clashes between substituents at the ortho positions. libretexts.org In this compound, the fluorine atom and the ester group on one ring, and the hydrogen atoms on the other, create a significant energy barrier to free rotation. nih.govacs.org

Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature (VT) NMR, is the ideal technique to study this conformational behavior. nih.govresearchgate.net At ambient temperature, if the rotation is fast on the NMR timescale, averaged signals would be observed for equivalent protons (e.g., H-3'/5' and H-2'/6'). However, as the temperature is lowered, the rate of rotation decreases. If the rotation becomes slow enough, the molecule would be "frozen" into distinct, non-planar conformations (rotamers), causing the once-equivalent protons to become chemically distinct and show separate signals in the ¹H NMR spectrum. By analyzing the changes in the spectra as a function of temperature, including the point of signal coalescence, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. acs.org

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of the compound, as well as for gaining structural information through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₁₅H₁₂FNO₄. sinfoochem.com HRMS analysis would be expected to yield an exact mass that corresponds to this formula, confirming its composition and distinguishing it from any isomers.

| Ion Type | Formula | Calculated Exact Mass (Da) | Expected Observation |

|---|---|---|---|

| [M]⁺˙ | [C₁₅H₁₂FNO₄]⁺˙ | 289.0750 | The molecular ion peak, confirming the molecular weight. |

| [M+H]⁺ | [C₁₅H₁₃FNO₄]⁺ | 290.0823 | The protonated molecule, common in ESI and CI techniques. |

| [M+Na]⁺ | [C₁₅H₁₂FNNaO₄]⁺ | 312.0642 | The sodium adduct, frequently observed in ESI-MS. |

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/adducted version) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, several predictable fragmentation pathways would be expected.

The ester group is a common site for fragmentation. Likely initial losses would include the ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (B1197577) via a McLafferty rearrangement (C₂H₄, 28 Da), followed by loss of CO (28 Da). The nitro group is also prone to fragmentation, with characteristic losses of a nitro radical (•NO₂, 46 Da) or a nitroso radical (•NO, 30 Da). nih.govyoutube.com Cleavage at the biphenyl linkage is also possible. Analyzing these fragments allows for the step-by-step reconstruction of the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. wikipedia.org For this compound, the spectrum would be dominated by absorptions corresponding to its key structural features.

The most prominent peaks would include a strong absorption for the ester carbonyl (C=O) stretch, as well as characteristic vibrations for the nitro group (symmetric and asymmetric stretches). The C-F bond and the various C-H and C=C bonds of the aromatic rings would also produce signals in the fingerprint region of the spectrum, providing further confirmation of the compound's identity. researchgate.net

| Functional Group | Bond | Expected Vibrational Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Aliphatic C-H | C-H stretch | 3000 - 2850 |

| Ester Carbonyl | C=O stretch | 1725 - 1705 |

| Aromatic C=C | C=C stretch | 1600 - 1450 |

| Nitro Group | N-O asymmetric stretch | 1550 - 1500 |

| Nitro Group | N-O symmetric stretch | 1350 - 1300 |

| Ester C-O | C-O stretch | 1300 - 1150 |

| Aryl Fluoride (B91410) | C-F stretch | 1250 - 1100 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

No experimental FT-IR data for this compound is currently available in the public domain. Such data would be crucial for identifying the characteristic vibrational frequencies of its functional groups, including the carbonyl (C=O) stretch of the ester, the asymmetric and symmetric stretches of the nitro (NO₂) group, the carbon-fluorine (C-F) bond, and the various aromatic C-H and C-C stretching and bending modes.

Detailed Vibrational Assignments and Spectral Interpretation

Without the primary FT-IR and Raman spectra, a detailed assignment of vibrational modes and interpretation of the spectral features for this compound cannot be performed.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The electronic absorption properties of this compound, which would be characterized by UV-Vis spectroscopy, have not been reported. This analysis would reveal the wavelengths of maximum absorption (λmax) associated with π-π* and n-π* electronic transitions within the conjugated biphenyl system, influenced by the electron-withdrawing nitro group and the fluoro substituent.

Fluorescence Spectroscopy for Photophysical Properties (excluding biological applications)

Information regarding the fluorescence properties of this compound, including its emission spectrum, quantum yield, and excited-state lifetime, is not available. These photophysical parameters are essential for understanding the molecule's behavior upon electronic excitation and its potential for luminescence.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of ethyl 2-fluoro-4-(4-nitrophenyl)benzoate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electronic structure, and spectroscopic properties.

Geometry Optimization and Conformational Energy Landscapes

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this involves exploring the conformational energy landscape to identify the global minimum energy structure and other low-energy conformers.

Table 1: Predicted Geometrical Parameters for this compound (Example Data) Note: This table is populated with hypothetical data for illustrative purposes, as specific experimental or computational values for this exact molecule are not readily available in the searched literature.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-F Bond Length | 1.35 Å |

| C-N (nitro) Bond Length | 1.48 Å |

| C=O Bond Length | 1.21 Å |

| Dihedral Angle (Phenyl-Phenyl) | 35.2° |

Electronic Structure Analysis

Understanding the electronic structure of this compound is crucial for predicting its reactivity and spectroscopic behavior. Key aspects of electronic structure analysis include the examination of frontier molecular orbitals (FMOs), electrostatic potential maps, and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a central role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the more electron-rich phenyl ring, while the LUMO is likely centered on the electron-deficient nitrophenyl ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the nitro and ester groups. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution by assigning partial charges to each atom. This analysis reveals the electron-donating and electron-withdrawing effects of the substituents. The fluorine atom and the nitro group are strong electron-withdrawing groups, which significantly influences the charge distribution across the aromatic rings.

Table 2: Predicted Electronic Properties for this compound (Example Data) Note: This table is populated with hypothetical data for illustrative purposes.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.5 D |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and assign spectral features.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These predictions can be invaluable in interpreting complex NMR spectra and assigning signals to specific atoms within the molecule.

In the realm of vibrational spectroscopy, DFT calculations can predict the infrared (IR) and Raman active vibrational frequencies and their corresponding intensities. The calculated vibrational modes can be visualized to understand the nature of the atomic motions associated with each spectral peak. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Reaction Energy Profiles

To understand how this compound is synthesized or how it participates in subsequent reactions, computational chemists can map out the entire reaction energy profile. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

A transition state is the highest energy point along the reaction coordinate and represents the "bottleneck" of the reaction. By locating the transition state structure and calculating its vibrational frequencies (a single imaginary frequency confirms a true transition state), the activation energy for the reaction can be determined. This information is critical for understanding the reaction kinetics. For instance, in the synthesis of this compound via a Suzuki or other cross-coupling reaction, DFT calculations could be used to model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

Analysis of Solvation Effects on Reaction Pathways and Energetics

Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Computational models can account for these solvent effects using either explicit or implicit solvation models.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in understanding how the chemical structure of a compound influences its reactivity. For "this compound," these studies would focus on the electronic and steric effects of the substituents on the benzene (B151609) ring and their impact on the reactivity of the ester functional group.

Linear Free-Energy Relationships (LFERs), most notably the Hammett equation, provide a framework for quantifying the impact of substituents on the reaction rates and equilibrium constants of aromatic compounds. viu.ca The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (reference reaction).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. viu.ca A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative value indicates acceleration by electron-donating groups. viu.ca

σ (sigma) is the substituent constant, which quantifies the electronic influence (inductive and resonance effects) of a substituent. viu.ca Electron-withdrawing groups have positive σ values, and electron-donating groups have negative σ values. viu.ca

In the case of "this compound," the substituents of interest on the benzoyl moiety are the ortho-fluoro group and the para-nitrophenyl (B135317) group. The Hammett equation is most directly applicable to meta and para substituents, as ortho substituents often introduce steric effects that are not accounted for in the standard σ value. viu.caresearchgate.net

For reactions where a positive or negative charge develops in direct conjugation with the substituent, the standard Hammett equation may fail to produce a linear plot. iitd.ac.in The Yukawa-Tsuno equation is a modification that addresses this by adding a term to account for enhanced resonance effects: wikipedia.orgsinica.edu.tw

log(k/k₀) = ρ(σ + r(σ⁺ - σ)) or log(k/k₀) = ρ(σ + r(σ⁻ - σ))

Here, r is a parameter that reflects the extent of resonance interaction in the transition state. iitd.ac.in For reactions involving substituted phenyl benzoates, curved Hammett plots have been observed, which can be linearized using the Yukawa-Tsuno equation, suggesting that resonance stabilization of the ground state or transition state is a significant factor. iitd.ac.inresearchgate.net

The electronic nature of the substituents in "this compound" would significantly modulate its reactivity, for instance, in hydrolysis reactions. The 2-fluoro and the 4-nitro groups are both electron-withdrawing, which would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Below is a table of Hammett substituent constants for relevant functional groups.

| Substituent | σ_meta | σ_para |

| -NO₂ | 0.71 | 0.78 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

This table is generated based on data from multiple sources. viu.casemanticscholar.orgviu.ca

The reaction kinetics of "this compound" are influenced by both electronic and steric parameters. The electronic effects are largely captured by the Hammett (σ) and Yukawa-Tsuno (σ⁺, σ⁻) substituent constants. Studies on similar compounds, such as para-substituted nitrophenyl benzoate (B1203000) esters, have shown a direct correlation between the Hammett σ_para constant and the Mulliken charge at the carbonyl carbon. semanticscholar.org This indicates that as the substituent becomes more electron-withdrawing, the carbonyl carbon becomes more electron-poor and thus more reactive towards nucleophiles. semanticscholar.org

However, the presence of an ortho-substituent, in this case, the fluorine atom, introduces steric hindrance that can affect the rate of reaction. researchgate.net The standard Hammett equation does not account for these steric effects. viu.ca To address this, modified LFERs like the Charton equation are often employed for ortho-substituted systems. researchgate.netresearchgate.net The Charton equation separates the substituent effect into inductive, resonance, and steric components. researchgate.net

For the alkaline hydrolysis of ortho-substituted phenyl benzoates, the main factors influencing the reaction rate have been found to be inductive and steric, with a negligible contribution from resonance. researchgate.net The steric interaction of the ortho-substituent with the ester group can decrease the electron density at the carbonyl oxygen. researchgate.net

The correlation of these parameters with reaction kinetics can be summarized as follows:

| Parameter | Type | Influence on Reaction Rate (e.g., Hydrolysis) |

| Electronic Parameters | ||

| Hammett Constant (σ) | Electronic (Inductive + Resonance) | A more positive σ value (stronger electron-withdrawing group) generally leads to a faster reaction rate due to increased electrophilicity of the carbonyl carbon. semanticscholar.org |

| Yukawa-Tsuno Parameters (σ⁺, σ⁻) | Electronic (Enhanced Resonance) | Used to refine the correlation when there is significant charge buildup in the transition state that is in direct conjugation with the substituent. iitd.ac.inwikipedia.org |

| Steric Parameters | ||

| Taft's Steric Parameter (E_s) | Steric | A more negative E_s value (larger substituent) can decrease the reaction rate by sterically hindering the approach of the nucleophile to the carbonyl center. researchgate.net |

| Charton's Steric Parameter (υ) | Steric | Similar to E_s, this parameter quantifies the steric effect of ortho substituents. researchgate.net |

This table illustrates the general principles of how electronic and steric parameters are correlated with reaction kinetics.

Role As a Synthetic Intermediate and Advanced Building Block in Chemical Synthesis

Precursor for the Synthesis of Diverse Functional Organic Molecules

The reactivity of Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate allows it to be a starting point for the synthesis of more complex molecules. The primary sites for chemical modification are the ester, the nitro group, and the carbon-fluorine bond.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. The nitro group can be reduced to an amine, which is a key functional group for the synthesis of a wide range of compounds, including heterocycles and amides. The fluorine atom, activated by the para-nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.

While specific examples for this compound are not extensively documented, related compounds like 2-fluoro-4-nitrobenzonitrile (B1302158) are used as intermediates in the synthesis of kinase inhibitors for therapeutic applications. google.com This suggests a potential pathway for this compound in medicinal chemistry.

Table 1: Potential Transformations of this compound

| Starting Functional Group | Reagent/Condition | Product Functional Group |

|---|---|---|

| Ethyl Ester | Aqueous Acid/Base | Carboxylic Acid |

| Nitro Group | Reducing Agent (e.g., SnCl2, H2/Pd) | Amine |

Contributions to the Development of New Synthetic Methodologies and Reagents

The development of new synthetic methodologies often relies on the availability of versatile building blocks. While there is no direct evidence of this compound being a central molecule in the development of a new named reaction or a widely used reagent, its structural motifs are relevant to contemporary synthetic challenges.

For instance, the development of efficient C-F bond activation and functionalization is a significant area of research. The reactivity of the C-F bond in this molecule could be exploited in the context of transition-metal-catalyzed cross-coupling reactions. Although a direct example for this specific compound is not available, palladium-catalyzed cross-coupling reactions have been successfully applied to other fluorinated heterocycles, indicating a potential avenue for methodological development. nih.gov

Utility in Materials Science: Precursors for Polymers and Coatings (focus on synthetic routes and chemical transformations)

The bifunctional nature of derivatives of this compound could lend itself to applications in materials science, particularly in the synthesis of functional polymers and coatings. vanderbilt.edu For example, after reduction of the nitro group to an amine and hydrolysis of the ester to a carboxylic acid, the resulting aminocarboxylic acid could serve as a monomer for the synthesis of polyamides.

Furthermore, the nitrophenyl group itself can be a precursor to other functionalities that impart specific properties to materials. The introduction of this molecule into a polymer backbone could be used to modify the optical or electronic properties of the resulting material. However, specific examples of polymers or coatings derived from this compound are not currently reported in the literature.

Strategic Intermediate in Multi-Component Reactions and Chemical Cascades

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. The functional groups present in this compound and its derivatives could potentially participate in MCRs. For instance, the amino group (after reduction of the nitro group) and the carboxylic acid (after hydrolysis of the ester) could be components in Ugi or Passerini reactions.

There are no specific examples in the literature of this compound being used in a multi-component reaction or a chemical cascade. However, the strategic placement of its functional groups makes it a candidate for the design of novel MCRs to access complex molecular architectures.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Greener Synthetic Routes

The future synthesis of Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate will undoubtedly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Traditional multi-step syntheses of functionalized biphenyls often involve hazardous reagents, significant waste generation, and harsh reaction conditions. The development of greener alternatives is paramount.

Future research should focus on several key areas to create more sustainable synthetic pathways. One promising avenue is the adoption of catalytic methods . The use of heterogeneous catalysts, for instance, could simplify product purification and allow for catalyst recycling, thereby minimizing waste. Research into novel nanocatalysts, such as palladium supported on various materials, has shown promise in cross-coupling reactions for biphenyl (B1667301) synthesis and could be adapted for this specific molecule. researchgate.net

Another critical area is the exploration of alternative reaction media . Moving away from volatile and toxic organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free reaction conditions is a key goal. rsc.org The development of phase-transfer catalysis under solvent-free conditions, potentially activated by microwaves, could offer a significant improvement over classical procedures. escholarship.org

Biocatalysis presents a powerful tool for the synthesis of complex organic molecules with high selectivity and under mild conditions. researchgate.netnih.gov Future work could explore the use of enzymes for specific transformations in the synthesis of this compound, such as the selective hydrolysis or esterification steps, potentially reducing the need for protecting groups and hazardous reagents. semanticscholar.org

Finally, flow chemistry offers a safer, more efficient, and scalable approach for hazardous reactions like nitration. mdpi.comtandfonline.comrsc.orgnih.gov The continuous processing nature of flow reactors allows for better control over reaction parameters, leading to higher yields and purity while minimizing the risks associated with handling energetic nitro compounds.

| Green Chemistry Approach | Potential Application in Synthesis of this compound | Key Benefits |

| Heterogeneous Catalysis | Suzuki-Miyaura coupling using supported palladium catalysts. | Catalyst recyclability, reduced metal leaching, simplified workup. |

| Alternative Solvents | Water-based synthesis, use of ionic liquids. | Reduced environmental impact, improved safety. |

| Biocatalysis | Enzymatic esterification or hydrolysis steps. | High selectivity, mild reaction conditions, reduced byproducts. |

| Flow Chemistry | Continuous nitration and cross-coupling reactions. | Enhanced safety, improved scalability, higher yields and purity. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic nature of this compound, arising from the interplay of the electron-withdrawing nitro and fluoro groups and the ester functionality, suggests the potential for novel reactivity. Future research should aim to uncover and harness these latent reaction pathways.

One area of interest is the exploration of photochemical reactions . The nitroaromatic moiety can be photochemically active, and investigating the compound's behavior under various light conditions could lead to unprecedented transformations. For example, visible-light-induced reactions could offer a green and efficient method for further functionalization. The benzoyl group itself can act as a photosensitizer, potentially enabling direct C-H fluorination of other molecules in a reaction mixture. nih.gov

The presence of both a fluorine atom and a nitro group on the same aromatic ring opens up possibilities for selective nucleophilic aromatic substitution (SNA_r_) reactions . The regioselectivity of these reactions could be finely tuned by controlling the reaction conditions and the nature of the nucleophile, leading to a diverse range of derivatives. The electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack, and the fluorine atom is a good leaving group.

Furthermore, the development of novel catalytic functionalization methods for the C-H bonds of the biphenyl system is a significant challenge and a promising research direction. nih.govnih.gov The directing-group ability of the ester or nitro functionalities could be exploited to achieve site-selective C-H activation and subsequent elaboration, providing access to new analogues with unique properties.

Finally, exploring the reactivity of the nitro group itself beyond its role as an electron-withdrawing group is of interest. For instance, its reduction to an amino group is a standard transformation, but exploring partial reductions or its participation in cyclization reactions could yield novel heterocyclic structures.

| Reactivity Pattern | Potential Transformation | Significance |

| Photochemistry | Light-induced C-H functionalization or cyclization reactions. | Access to novel molecular architectures using a sustainable energy source. |

| SNA_r Reactions | Selective displacement of the fluorine atom by various nucleophiles. | A versatile method for introducing a wide range of functional groups. |

| C-H Functionalization | Directed C-H activation of the biphenyl rings. | Atom-economical synthesis of complex derivatives without pre-functionalization. |

| Nitro Group Transformations | Partial reduction or participation in cycloaddition reactions. | Synthesis of novel heterocyclic compounds with potential biological activity. |

Integration of Advanced Computational Approaches for Rational Design and Prediction

Advanced computational methods are poised to play a crucial role in accelerating the discovery and development of applications for this compound. By providing insights into its electronic structure, reactivity, and potential interactions, computational chemistry can guide experimental efforts and reduce the need for extensive trial-and-error synthesis.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to understand the molecule's fundamental properties. mdpi.comnih.govnih.gov These calculations can provide detailed information about the electron distribution, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential, all of which are crucial for predicting reactivity and intermolecular interactions. mdpi.com For instance, DFT studies can help rationalize the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict various properties and biological activities of derivatives of this compound. researchgate.netmdpi.comsid.irnih.gov By correlating molecular descriptors with experimental data, these models can be used to virtually screen libraries of related compounds and prioritize synthetic targets with desired characteristics.

Molecular modeling and simulation can be used to study the interactions of this compound with other molecules, such as biological receptors or host molecules in supramolecular systems. tandfonline.comnih.gov Docking studies, for example, can predict the binding affinity and orientation of the molecule within the active site of an enzyme, providing a basis for the rational design of new inhibitors or probes.

| Computational Approach | Application | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, orbital energies, and electrostatic potential. | Prediction of reactivity, spectroscopic properties, and intermolecular interaction sites. |

| QSAR/QSPR Modeling | Correlation of molecular descriptors with physical properties or biological activity. | Predictive models for guiding the design of new compounds with desired characteristics. |

| Molecular Docking | Simulation of the binding of the molecule to a biological target. | Identification of potential biological targets and design of more potent analogues. |